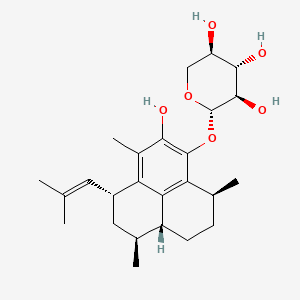
pseudopterosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pseudopterosin A is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anti-inflammatory Properties
Pseudopterosin A is recognized for its potent anti-inflammatory effects. Research has demonstrated that PsA can significantly inhibit the release of pro-inflammatory cytokines such as TNFα, IL-6, and MCP-1 in both monocytic leukemia cells and breast cancer cell lines. In studies, treatment with PsA led to a reduction of TNFα release by at least 75% in MDA-MB-231 cells and a blockade of IL-6 release by 50% in THP-1 cells stimulated with conditioned media .
2. Neuromodulatory Effects
Recent studies have explored the neuromodulatory properties of PsA, particularly during oxidative stress conditions. Using Drosophila melanogaster as a model organism, researchers found that PsA could mitigate the loss of neurotransmission induced by oxidative stress. It was observed that PsA promotes functional tolerance during oxidative stress by prolonging synaptic transmission, indicating its potential as a novel neuromodulatory agent .
3. Wound Healing and Analgesic Activity
PsA has been shown to enhance wound healing processes through its anti-inflammatory properties, which can aid in reducing inflammation at injury sites. Additionally, it exhibits analgesic activity through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies .
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Anti-inflammatory Mechanism in Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound demonstrated a significant reduction in cytokine expression following stimulation with conditioned media. The results indicated that PsA effectively blocked the inflammatory response mediated by NF-κB activation, suggesting its potential as an adjunct therapy in cancer treatment to manage inflammation and tumor microenvironment .
Case Study 2: Neuromodulatory Effects on Synaptic Function
Research utilizing Drosophila melanogaster showed that PsA could protect synaptic function during oxidative stress. The findings revealed that PsA administration led to improved neurotransmission despite oxidative challenges, highlighting its potential utility in neuroprotective strategies .
Eigenschaften
CAS-Nummer |
104855-20-1 |
|---|---|
Molekularformel |
C25H36O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H36O6/c1-11(2)8-15-9-13(4)16-7-6-12(3)18-20(16)19(15)14(5)21(27)24(18)31-25-23(29)22(28)17(26)10-30-25/h8,12-13,15-17,22-23,25-29H,6-7,9-10H2,1-5H3/t12-,13-,15-,16+,17+,22-,23+,25-/m0/s1 |
InChI-Schlüssel |
DBGVVIGAVAIWRU-GYGPFBJXSA-N |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)C)C=C(C)C)C |
Kanonische SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |
Synonyme |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















